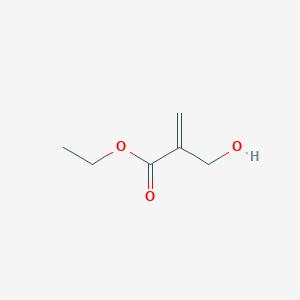

Ethyl 2-(hydroxymethyl)acrylate

概要

説明

Ethyl 2-(hydroxymethyl)acrylate is a colorless oil . It is used for the synthesis of aza inhibitors and some potential antitumor agents . It is also used in the field of material synthesis for the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets .

Synthesis Analysis

A regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines is described to give ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields . The conversion of allyl bromide in the presence of TEAF leads to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl)acrylate .

Molecular Structure Analysis

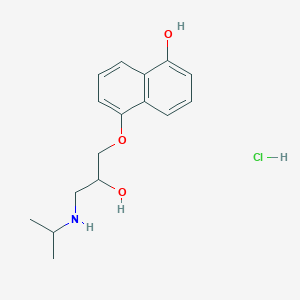

The molecular formula of Ethyl 2-(hydroxymethyl)acrylate is C6H10O3 . Its average mass is 130.142 Da and its monoisotopic mass is 130.062988 Da . The InChI string is InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 . The canonical SMILES string is CCOC(=O)C(=C)CO .

Chemical Reactions Analysis

Ethyl 2-(hydroxymethyl)acrylate is used in the synthesis of amphilic block copolymers by nitroxide mediated living radical polymerization . It is also used to prepare tuned poly(hydroxyethyl acrylate) by atom transfer radical polymerization .

Physical And Chemical Properties Analysis

Ethyl 2-(hydroxymethyl)acrylate has a density of 1.1±0.1 g/cm3 . Its boiling point is 198.6±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 50.6±6.0 kJ/mol . The flash point is 78.9±15.4 °C . The index of refraction is 1.443 . The molar refractivity is 32.7±0.3 cm3 . The polar surface area is 47 Å2 . The polarizability is 13.0±0.5 10-24 cm3 . The surface tension is 33.7±3.0 dyne/cm . The molar volume is 123.5±3.0 cm3 .

科学的研究の応用

Biomedical Applications

Ethyl 2-(hydroxymethyl)acrylate is an analog of 2-hydroxyethyl methacrylate (HEMA), which is widely used in dental adhesive systems and in its polymeric forms in numerous biomedical applications . The hydrophilic nature of these compounds makes them ideal for use in biomedical applications where water absorption and biocompatibility are important.

Polymerization

Ethyl 2-(hydroxymethyl)acrylate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . The resulting polymers can have a wide range of properties depending on the other monomers used, making this compound versatile in polymer chemistry.

Fibrotic Disease Modeling

Ethyl 2-(hydroxymethyl)acrylate has been used in the creation of clickable decellularized extracellular matrix, a new tool for building hybrid-hydrogels to model chronic fibrotic diseases in vitro . This application is particularly important in the field of medical research, where understanding and modeling disease processes is crucial.

Safety and Hazards

Ethyl 2-(hydroxymethyl)acrylate is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 . It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should be kept away from open flames, hot surfaces, and sources of ignition .

Relevant Papers

Ethyl 2-(hydroxymethyl)acrylate is used for the synthesis of aza inhibitors and some potential antitumor agents . It is also used in the field of material synthesis for the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets . A regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines is described to give ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields . The conversion of allyl bromide in the presence of TEAF leads to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl)acrylate .

作用機序

Mode of Action

It is known to be used in the synthesis of aza inhibitors and some potential antitumor agents , suggesting it may interact with biological targets in these contexts.

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 1068 g/mL at 25 °C . This could potentially influence its bioavailability and distribution in the body.

Result of Action

It is known to be used in the synthesis of aza inhibitors and some potential antitumor agents , suggesting it may have effects in these contexts.

Action Environment

The action of Ethyl 2-(hydroxymethyl)acrylate can be influenced by environmental factors such as temperature and pH. The compound is stable under normal conditions, but it should be stored at a temperature of 2-8°C to maintain its stability .

特性

IUPAC Name |

ethyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGAXBISYRORDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30638-89-2 | |

| Record name | 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30638-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00143108 | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(hydroxymethyl)acrylate | |

CAS RN |

10029-04-6 | |

| Record name | Ethyl 2-(hydroxymethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10029-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010029046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Ethyl 2-(hydroxymethyl)acrylate incorporated into dental resin formulations?

A1: Ethyl 2-(hydroxymethyl)acrylate is utilized in dental resin formulations alongside other monomers like urethane dimethacrylate (UDMA) and polyethylene glycol-extended UDMA (PEG-U) to achieve specific material properties. [, , ] This combination, referred to as UPE resin, aims to balance mechanical strength and hydrophilicity. The inclusion of EHMA contributes to the overall hydrophilicity of the resin. []

Q2: How does the addition of antimicrobial monomers impact the properties of UPE resins containing Ethyl 2-(hydroxymethyl)acrylate?

A2: Research indicates that incorporating antimicrobial monomers like those containing quaternary ammonium and trimethoxysilyl functionalities (e.g., AMsil1 and AMsil2) or those with carboxyl groups (e.g., AMadh1 and AMadh2) into UPE resins can influence various properties:

- Hydrophilicity: The addition of these antimicrobial monomers generally makes the UPE resin more hydrophilic. [, ]

- Degree of Vinyl Conversion (DVC): The presence of antimicrobial monomers can lead to a decrease in DVC compared to the UPE resin control, implying potential alterations in the polymerization process. [, ]

Q3: What is the significance of balancing antimicrobial properties and cytotoxicity in dental polymers incorporating Ethyl 2-(hydroxymethyl)acrylate?

A3: Achieving a balance between antimicrobial efficacy and minimal cytotoxicity is crucial for the success of dental polymers. While these polymers aim to inhibit the growth of harmful oral bacteria, they must not harm the surrounding oral tissues. Studies have shown that certain antimicrobial monomers, even when incorporated into UPE resins containing Ethyl 2-(hydroxymethyl)acrylate, exhibit potent activity against bacteria like Streptococcus mutans while demonstrating minimal toxicity towards human gingival fibroblasts and other cell lines. [, , ] This balance is essential for ensuring the safety and effectiveness of these materials in clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

![N,N-bis[2-hydroxybenzyl]amine](/img/structure/B23817.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)